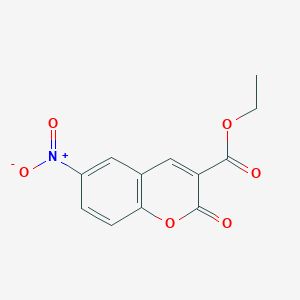

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate

Descripción general

Descripción

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9NO6. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a nitro group at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced chromenes, and substituted chromenes, which have various applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate has the molecular formula and a molecular weight of approximately 263.207 g/mol. The compound features a chromene core with various functional groups, which contribute to its biological activity and chemical reactivity. The melting point is reported to be between 198-199.5 °C, and it has a boiling point of about 461.7 °C under standard atmospheric pressure .

Research indicates that compounds like this compound may exhibit significant antioxidant properties . Antioxidants are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate enzymatic activities suggests potential therapeutic roles in managing inflammation and cellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,5-dihydroxybenzaldehyde with diethyl malonate under acidic conditions, leading to the formation of the chromene structure followed by modifications to introduce hydroxy and oxido amino groups. Understanding the synthesis pathways allows researchers to explore derivatives that may enhance biological activity or reduce toxicity.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Studies have shown that chromene derivatives can interact with various biological targets, potentially influencing metabolic pathways related to inflammation and disease progression . For example, some derivatives have been studied for their anticancer properties.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal investigated the antioxidant capacity of several chromene derivatives, including this compound. The results demonstrated that this compound exhibits a significant ability to scavenge free radicals, thus supporting its potential use in formulations aimed at reducing oxidative stress in cells .

Case Study 2: Anti-inflammatory Potential

Another research article explored the anti-inflammatory effects of chromene derivatives in vitro and in vivo. This compound was shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes and receptors, modulating cellular signaling pathways .

Comparación Con Compuestos Similares

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds such as:

6-nitro-2-oxochromene-3-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.

Ethyl 6-amino-2-oxochromene-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.

Ethyl 6-methoxy-2-oxochromene-3-carboxylate: Contains a methoxy group, which influences its chemical properties and applications.

Actividad Biológica

Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate, with the molecular formula C12H9NO6, is a member of the chromene class of compounds, which are noted for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of this compound

This compound is synthesized through the reaction of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent. The resulting product has shown potential in various biological applications, primarily due to its ability to interact with specific molecular targets within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes and receptors, modulating cellular signaling pathways crucial for various physiological processes .

Antimicrobial Activity

Studies have demonstrated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain coumarins exhibited strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential for this compound in antimicrobial applications .

Anticancer Properties

Research indicates that chromene derivatives can induce apoptosis in cancer cells. A notable study found that similar compounds led to the differentiation of human promyelocytic leukemia cells (HL-60), promoting maturation into monocyte/macrophage-like cells. This differentiation is associated with reduced proliferation and increased apoptosis in cancer cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | HL-60 |

| 7-Hydroxycoumarin | 52.39 ± 1.85 | E. coli |

| Esculetin | TBD | HL-60 |

Anti-inflammatory Effects

The anti-inflammatory properties of chromenes have been documented in various studies. For example, compounds structurally related to this compound have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Studies

- Study on HL-60 Cells : A study investigated the effects of various coumarin derivatives on HL-60 cells, revealing that those with hydroxyl groups significantly enhanced differentiation and reduced cell viability, indicating potential anticancer properties .

- Antimicrobial Screening : Another research effort screened multiple chromene derivatives for antimicrobial activity against E. coli and S. aureus, finding promising results that suggest further exploration into their clinical applications as antibiotics .

Propiedades

IUPAC Name |

ethyl 6-nitro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-2-18-11(14)9-6-7-5-8(13(16)17)3-4-10(7)19-12(9)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWYDXOVZXOHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928253 | |

| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13373-28-9 | |

| Record name | Ethyl 6-(hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013373289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.